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Compound of Interest

Compound Name: 2-Amino-4'-methylbenzophenone

Cat. No.: B1266141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of various substituted

benzophenones, a class of chemicals widely used as UV filters in sunscreens, personal care

products, and various industrial applications. Growing scientific evidence indicates that some of

these compounds may pose health risks, including phototoxicity, genotoxicity, and endocrine

disruption. This document summarizes key experimental data to facilitate an objective

comparison and to support informed decisions in research and product development.

Quantitative Toxicity Data
The following tables summarize the acute toxicity, phototoxicity, genotoxicity, and endocrine-

disrupting potential of several common benzophenone derivatives. The data has been

compiled from a range of in vivo and in vitro studies to provide a quantitative basis for

comparison.

Table 1: Acute and Phototoxicity of Substituted Benzophenones
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Compoun
d

CAS
Number

Test
Organism
/System

Endpoint
Toxicity
Value

Phototoxi
city

Referenc
e

Benzophen

one (BP)
119-61-9 Rat (oral) LD50

>1,900

mg/kg
Phototoxic [1]

Benzophen

one-1 (BP-

1)

131-56-6 Rat (oral) LD50
8,600

mg/kg

Phototoxic

(UVA+)
[1][2]

Benzophen

one-2 (BP-

2)

131-55-5 Rat (oral) LD50
Slightly

toxic
- [1]

Benzophen

one-3

(Oxybenzo

ne)

131-57-7 Rat (oral) LD50
>6,000

mg/kg

Non-

phototoxic
[1][2]

Benzophen

one-4

(Sulisoben

zone)

4065-45-6 Rat (oral) LD50
3,530

mg/kg

Non-

phototoxic
[1][2]

Benzophen

one-8

(Dioxybenz

one)

131-53-3 Rat (oral) LD50
>2,000

mg/kg
- [1]

Ketoprofen
22071-15-

4
-

ROS

Generation
Significant Phototoxic

Table 2: Genotoxicity and Endocrine Disrupting Potential of Substituted Benzophenones
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Compound
Genotoxicity
(SOS/umuC
Assay)

Estrogen
Receptor (ER)
Relative
Binding
Affinity (RBA)¹

Androgen
Receptor (AR)
Antagonism

Reference

Benzophenone

(BP)

Weakly

genotoxic after

irradiation

- - [3]

Benzophenone-1

(BP-1)
- 0.0003 Anti-androgenic [4][5]

Benzophenone-2

(BP-2)
- 0.0028

Stronger AR

antagonist than

BP-1 and BP-3

[6][7]

Benzophenone-3

(Oxybenzone)

Weakly

genotoxic with

metabolic

activation

0.0015
Antagonistic

action
[3][8]

2,4-

Dihydroxybenzop

henone

- 0.0028 - [9]

¹Relative Binding Affinity (RBA) is expressed relative to estradiol (RBA = 100).

Signaling Pathways and Mechanisms of Toxicity
The toxic effects of substituted benzophenones are mediated through various molecular

pathways. Understanding these mechanisms is crucial for assessing their potential health risks.

Benzophenone-Induced Oxidative Stress
Many benzophenone derivatives can induce the production of reactive oxygen species (ROS)

upon exposure to UV radiation, leading to oxidative stress, cellular damage, and apoptosis.[1]

This is a key mechanism behind their phototoxicity.
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Caption: Benzophenone-induced oxidative stress pathway.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG)
Axis
Certain benzophenones can act as endocrine disruptors by interfering with the normal

functioning of the Hypothalamic-Pituitary-Gonadal (HPG) axis.[10] This can lead to adverse

effects on reproduction and development. They can mimic or block the actions of natural

hormones, such as estrogen and androgens, by binding to their receptors.
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Caption: Disruption of the HPG axis by benzophenones.
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Experimental Protocols
Detailed methodologies for key toxicological assays cited in this guide are provided below.

3T3 Neutral Red Uptake (NRU) Phototoxicity Assay
This in vitro assay is a common method to assess the phototoxic potential of a substance by

comparing its cytotoxicity in the presence and absence of UV light.[1]

Objective: To determine if a test substance exhibits increased toxicity when exposed to light.

Cell Line: Balb/c 3T3 mouse fibroblasts are typically used.[1]

Procedure:

Cell Seeding: Cells are seeded in 96-well plates and incubated for 24 hours to allow for

attachment and growth.

Treatment: The cells are then treated with various concentrations of the test substance.

Two identical sets of plates are prepared.

Irradiation: One set of plates is exposed to a non-cytotoxic dose of simulated solar

radiation (UVA and/or UVB), while the other set is kept in the dark as a control.

Neutral Red Uptake: After irradiation, the treatment medium is replaced with a medium

containing neutral red, a vital dye that is taken up by viable cells.

Extraction and Measurement: The dye is then extracted from the cells, and the amount of

dye is quantified using a spectrophotometer. The absorbance is directly proportional to the

number of viable cells.

Data Analysis: The concentration of the test substance that causes a 50% reduction in cell

viability (IC50) is calculated for both the irradiated and non-irradiated conditions. A Photo-

Irritancy-Factor (PIF) is determined by comparing the IC50 values. A significant difference

between the IC50 values of the irradiated and non-irradiated groups indicates phototoxic

potential.[1]

SOS/umuC Genotoxicity Assay
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This bacterial assay is used to screen for genotoxic potential by measuring the induction of the

SOS DNA repair system in Salmonella typhimurium.[3]

Objective: To detect DNA damage caused by a test substance.

Tester Strain: A genetically engineered strain of Salmonella typhimurium (e.g.,

TA1535/pSK1002) is used, which contains a fusion of the umuC gene (part of the SOS

response) and the lacZ gene (which codes for β-galactosidase).

Procedure:

Bacterial Culture: The tester strain is grown to a specific optical density.

Exposure: The bacteria are exposed to various concentrations of the test substance, both

with and without a metabolic activation system (S9 mix), for a defined period.

Incubation: After exposure, the bacteria are incubated to allow for the expression of the

umuC-lacZ gene fusion if DNA damage has occurred.

Enzyme Assay: The activity of the β-galactosidase enzyme is measured using a

chromogenic substrate. The intensity of the color produced is proportional to the level of

enzyme activity.

Data Analysis: The induction ratio (IR) is calculated by dividing the β-galactosidase activity of

the treated sample by that of the negative control. A dose-dependent increase in the IR

above a certain threshold (typically 1.5 or 2.0) is considered a positive result for genotoxicity.

[3]

Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay is used to determine the ability of a chemical to bind to the estrogen

receptor, indicating its potential to interfere with the endocrine system.

Objective: To measure the relative binding affinity of a test substance to the estrogen

receptor.

Reagents: A source of estrogen receptors (e.g., rat uterine cytosol), a radiolabeled estrogen

(e.g., [³H]estradiol), and the test chemical are required.
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Procedure:

Incubation: A constant amount of ER and radiolabeled estradiol is incubated with varying

concentrations of the test chemical.

Competition: The test chemical competes with the radiolabeled estradiol for binding to the

ER.

Separation: Unbound ligand is separated from the ER-ligand complex.

Quantification: The amount of radioactivity bound to the ER is measured.

Data Analysis: The concentration of the test chemical that inhibits 50% of the binding of the

radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then

calculated by comparing the IC50 of the test chemical to the IC50 of a reference estrogen

(e.g., estradiol).

This guide is intended to be a starting point for researchers. For more in-depth information,

please refer to the cited literature. The provided data and protocols can aid in the design of

further studies and the development of safer alternatives to potentially toxic benzophenone

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.chemrestox.1c00023
https://scholarworks.bwise.kr/cau/bitstream/2019.sw.cau/86049/1/Exploring%20the%20relationship%20between%20the%20androgen%20receptor%20and%20structural%20configuration%20of%20benzophenones%20a%20combination%20of%20computational%20analysis%20and%20laboratory%20models.pdf
https://pubmed.ncbi.nlm.nih.gov/15458797/
https://pubmed.ncbi.nlm.nih.gov/15458797/
https://pubmed.ncbi.nlm.nih.gov/15458797/
https://pubmed.ncbi.nlm.nih.gov/15458797/
https://endocrinedisruption.org/popup-chemical-details?chemid=186.
https://pubmed.ncbi.nlm.nih.gov/10746941/
https://pubmed.ncbi.nlm.nih.gov/10746941/
https://pubmed.ncbi.nlm.nih.gov/19266268/
https://pubmed.ncbi.nlm.nih.gov/19266268/
https://www.benchchem.com/product/b1266141#comparative-toxicity-studies-of-substituted-benzophenones
https://www.benchchem.com/product/b1266141#comparative-toxicity-studies-of-substituted-benzophenones
https://www.benchchem.com/product/b1266141#comparative-toxicity-studies-of-substituted-benzophenones
https://www.benchchem.com/product/b1266141#comparative-toxicity-studies-of-substituted-benzophenones
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

